molecular formula C9H10F2O B13247080 2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol

2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B13247080
M. Wt: 172.17 g/mol
InChI Key: QFXXPWUSZXJPSA-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol is a fluorinated aromatic alcohol characterized by a 2,3-difluoro-4-methylphenyl group attached to an ethanol backbone. Fluorinated aromatic alcohols are of significant interest in medicinal and agrochemical research due to their enhanced metabolic stability, lipophilicity, and bioactivity compared to non-fluorinated counterparts .

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2-(2,3-difluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H10F2O/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3,12H,4-5H2,1H3

InChI Key

QFXXPWUSZXJPSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CCO)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol typically involves the reaction of 2,3-difluoro-4-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 2-(2,3-Difluoro-4-methylphenyl)ethanal or 2-(2,3-Difluoro-4-methylphenyl)ethanoic acid.

    Reduction: 2-(2,3-Difluoro-4-methylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The ethan-1-ol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol with five analogs, emphasizing substituent effects, synthetic methodologies, and functional properties.

Substituent and Functional Group Analysis

Compound Name Substituents/Functional Groups Key Structural Differences Potential Impact
2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol 2,3-difluoro, 4-methylphenyl; ethanol backbone Baseline for comparison Balanced lipophilicity and steric bulk
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole ring, sulfonyl group, 2,4-difluorophenyl Additional heterocycle (triazole) and sulfonyl group Enhanced polarity; potential for hydrogen bonding
2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol (YTK-A76) Benzyloxy groups, aminoethoxy chain Bulky benzyloxy substituents and tertiary amine Increased solubility in polar solvents; potential for pH-dependent reactivity
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol derivatives Nitroimidazole ring Nitro group and imidazole heterocycle Electron-withdrawing effects; antimicrobial activity
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-one Trifluoromethyl, dichloro substituents Ketone instead of alcohol; stronger electron-withdrawing groups Higher reactivity in oxidation reactions

Key Research Findings

  • Fluorine Positioning : 2,3-Difluoro substitution (target compound) vs. 2,4-difluoro () alters electronic distribution, affecting binding affinity in receptor-ligand interactions .
  • Methyl vs.
  • Heterocyclic vs. Aromatic Backbones : Triazole and imidazole derivatives exhibit distinct pharmacokinetic profiles due to heterocycle-mediated metabolic resistance.

Biological Activity

2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol is an organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of difluoromethyl and hydroxyl functional groups, which can influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and therapeutic development.

The molecular formula of 2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol is C9H10F2O, with a molecular weight of 188.17 g/mol. Its structure includes a difluoromethyl group that enhances lipophilicity and potentially alters the compound's interaction with biological targets.

The biological activity of 2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol is believed to stem from its ability to interact with specific enzymes and receptors in the body. The difluoromethyl group may enhance binding affinity to target proteins, influencing various metabolic pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties due to their modulation of cellular signaling pathways .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of fluorinated compounds, including those similar to 2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol. For instance, fluorinated derivatives have shown significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds range from submicromolar to micromolar concentrations, indicating strong antiproliferative effects .

CompoundCell LineIC50 (µM)
AMCF-70.12
BA5490.76
CHeLa0.65

Anti-inflammatory Properties

Studies suggest that compounds containing difluoromethyl groups can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The mechanism may involve the suppression of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Case Studies

  • Study on Antitumor Activity : A recent investigation into the cytotoxic effects of difluoromethyl-containing compounds demonstrated that modifications in the phenyl ring significantly impacted biological activity. The introduction of electron-donating groups was found to enhance antiproliferative potency against breast cancer cell lines .
  • Inflammation Model : In a model of acute inflammation, a related compound showed a marked reduction in edema formation when administered prior to inflammatory stimuli. This suggests that 2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol may possess similar protective effects against inflammation .

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol, and how do reaction conditions influence yield?

The synthesis of fluorinated alcohols like 2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol often involves:

  • Difluoromethylation of phenolic precursors using reagents like sodium 2-chloro-2,2-difluoroacetate under basic conditions (e.g., cesium carbonate in DMF). Gas evolution during such reactions necessitates careful pressure management and equipment setup (e.g., oil bubbler) .
  • Reduction strategies : For intermediates such as ketones, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups to secondary alcohols. Solvent polarity and temperature significantly impact stereochemical outcomes and purity .
  • Yield optimization : Reaction monitoring via TLC or GC-MS is critical to identify side products (e.g., over-reduction or incomplete fluorination).

Q. How can the structural integrity and purity of this compound be validated experimentally?

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ ~1–5 ppm, broad) and aromatic protons influenced by fluorine substituents (δ ~6.5–7.5 ppm). Fluorine-induced splitting patterns help confirm substitution positions .
    • X-ray crystallography : For crystalline derivatives, bond lengths and angles (e.g., C–F ~1.34 Å) validate stereochemistry and intermolecular interactions .
  • Chromatographic methods : HPLC with UV detection (λ ~254 nm) or GC-MS with electron ionization (EI) can detect impurities at <1% levels .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Moderately polar solvents (e.g., ethanol, DCM) are ideal due to the compound’s hydroxyl and aromatic fluorinated groups. Low water solubility (~0.1–1 mg/mL) necessitates organic-aqueous phase partitioning for purification .
  • Stability :
    • Thermal : Stable at RT but may degrade above 150°C.
    • Light sensitivity : Fluorinated aromatics are generally UV-stable, but prolonged exposure to strong acids/bases can hydrolyze the hydroxyl group .

Q. What safety protocols are essential for handling this compound?

  • Hazard assessment : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and eye protection .
  • Waste disposal : Segregate halogenated waste and consult certified chemical disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-difluoro-4-methyl substituents influence reactivity in catalytic applications?

  • Steric hindrance : The methyl group at the 4-position and fluorines at 2,3-positions create a sterically crowded environment, reducing nucleophilic attack on the hydroxyl group. This is critical in etherification or esterification reactions .
  • Electronic effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the 5-position (para to methyl). Computational studies (DFT) can model charge distribution .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Case study : Discrepancies in fluorination efficiency (e.g., 60% vs. 85% yields) may arise from:
    • Reagent purity : Trace moisture in DMF deactivates cesium carbonate, reducing difluoromethylation efficiency .
    • Scale-up challenges : Gas evolution in large-scale reactions requires optimized stirring and venting to maintain yields .
  • Mitigation : Use anhydrous solvents, pre-dried reagents, and inline IR spectroscopy for real-time monitoring .

Q. How can this compound serve as a precursor for bioactive metabolite synthesis?

  • Metabolite pathways : The hydroxyl group is a prime site for conjugation (e.g., glucuronidation) or oxidation to ketones. For example, 2-(4-(2-aminopropyl)-2-methoxyphenyl)ethan-1-ol derivatives are synthesized via nitro reduction and protecting group strategies (e.g., THP protection) .
  • Biological relevance : Fluorinated metabolites are studied for CNS permeability due to fluorine’s lipophilicity and metabolic stability .

Q. What crystallographic data exist for structurally analogous compounds, and how do they inform property prediction?

  • Analogues : 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (Acta Cryst. E, 2012) shows intermolecular hydrogen bonding (O–H···N) stabilizing the crystal lattice. Similar packing motifs are expected for 2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol .
  • Property extrapolation : Crystallographic density (~1.3 g/cm³) and melting points correlate with substituent electronegativity and van der Waals interactions .

Q. How can contradictory spectral data (e.g., NMR shifts) be reconciled for fluorinated derivatives?

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) cause significant shifts in hydroxyl proton signals.
  • Dynamic effects : Fluorine’s quadrupolar moment and rapid rotation in solution may average splitting patterns. Variable-temperature NMR clarifies dynamic behavior .

Methodological Notes

  • Data interpretation : Cross-validate spectroscopic results with computational models (e.g., Gaussian for NMR chemical shifts) .
  • Risk mitigation : Pre-experiment hazard assessments and SOPs for fluorinated compounds are non-negotiable due to toxicity risks .

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